![molecular formula C41H44N4O9 B13759408 3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple functional groups, including carboxyethyl, methoxycarbonyl, and tetramethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the core structure: This step often includes cyclization reactions to form the hexacyclic core.
Functional group modifications: Introduction of carboxyethyl, methoxycarbonyl, and other functional groups through various organic reactions such as esterification, alkylation, and oxidation.
Purification: Techniques like chromatography and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the consistency and quality of the product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form carboxylic acids.
Reduction: The methoxycarbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of complex organic molecules with biological systems. Its multiple functional groups allow for diverse interactions with biomolecules.
Medicine
Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s unique structure may offer novel mechanisms of action.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its complex structure and functional groups.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical reactivity: Undergoing chemical reactions that alter the function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Porphyrins: Similar in having a complex ring structure with multiple functional groups.
Phthalocyanines: Known for their use in dyes and pigments, with a similar hexacyclic core.
Chlorophyll derivatives: Share structural similarities and are used in biological research.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the precise arrangement of its hexacyclic core
Eigenschaften
Molekularformel |
C41H44N4O9 |
|---|---|
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
3-[9-(2-carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C41H44N4O9/c1-19-23(10-13-35(46)47)30-17-31-24(11-14-36(48)49)20(2)29(43-31)18-34-41(5)26(12-9-25(39(50)53-7)38(41)40(51)54-8)32(45-34)15-28-21(3)37(22(4)52-6)33(44-28)16-27(19)42-30/h9,12,15-18,22,38,43-44H,10-11,13-14H2,1-8H3,(H,46,47)(H,48,49) |
InChI-Schlüssel |
VXYYXSPJHYVPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


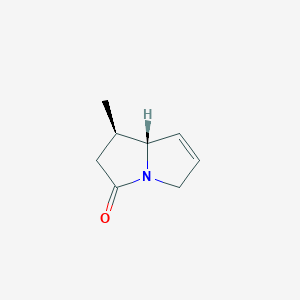
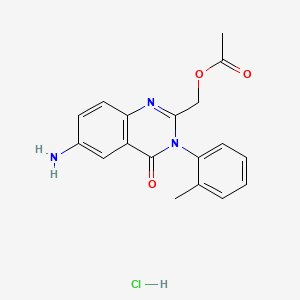
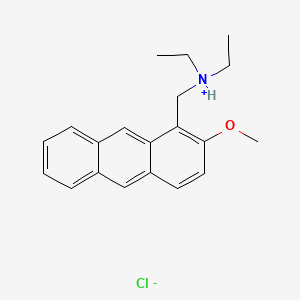
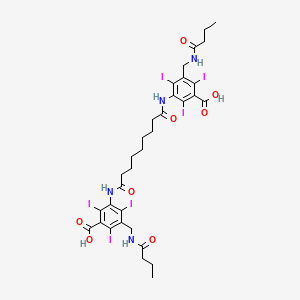
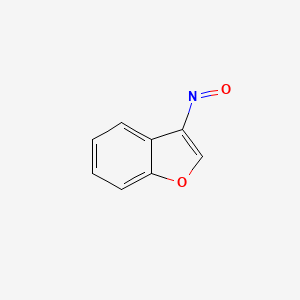
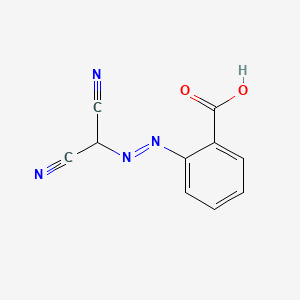
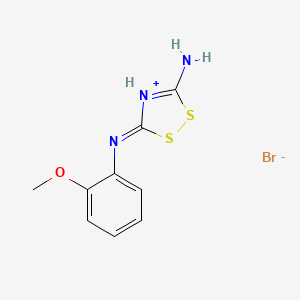
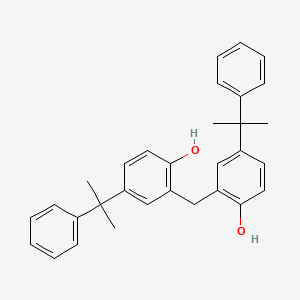

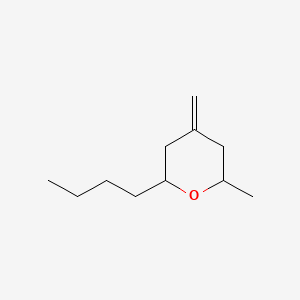
![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
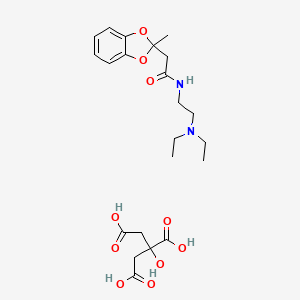
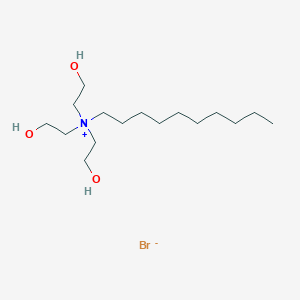
![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
